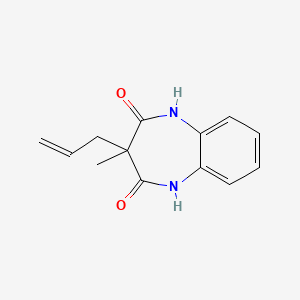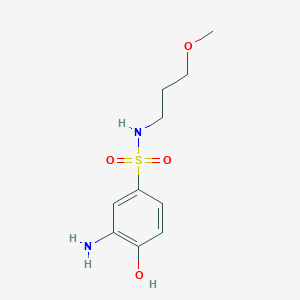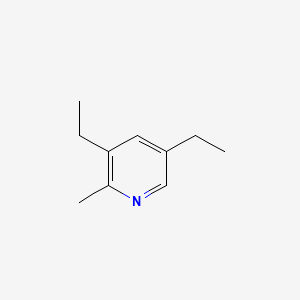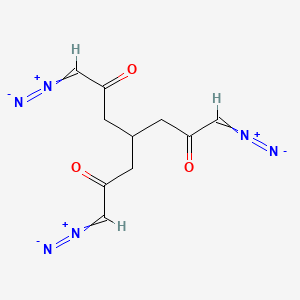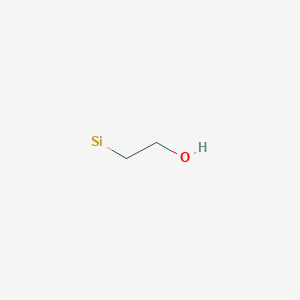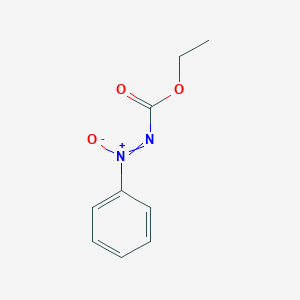
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a chemical compound with the molecular formula C4H5Cl4O2P. It contains 16 atoms: 5 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 4 chlorine atoms . This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(dichlorophosphoryl)butanoyl chloride typically involves the chlorination of butanoyl chloride derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently chlorinated to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This allows for the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Bases: Such as sodium ethoxide for elimination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(dichlorophosphoryl)butanoyl chloride involves its reactivity with nucleophiles and bases. The compound can act as an electrophile, reacting with nucleophiles to form substitution products. In elimination reactions, the compound can lose a leaving group to form alkenes. The specific molecular targets and pathways involved depend on the nature of the reacting species and the conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobutyryl chloride: A related compound with similar reactivity but lacking the dichlorophosphoryl group.
2-Chloro-2-methylbutane: Another similar compound that undergoes similar types of reactions but has a different molecular structure.
Uniqueness
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride is unique due to the presence of the dichlorophosphoryl group, which imparts distinct reactivity and properties. This makes it valuable in specific chemical processes and research applications where other similar compounds may not be suitable.
Properties
CAS No. |
55004-29-0 |
|---|---|
Molecular Formula |
C4H5Cl4O2P |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
2-chloro-2-dichlorophosphorylbutanoyl chloride |
InChI |
InChI=1S/C4H5Cl4O2P/c1-2-4(6,3(5)9)11(7,8)10/h2H2,1H3 |
InChI Key |
IVTVMRQGMBERFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)(P(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


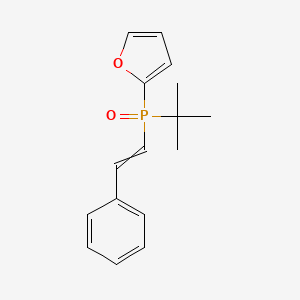
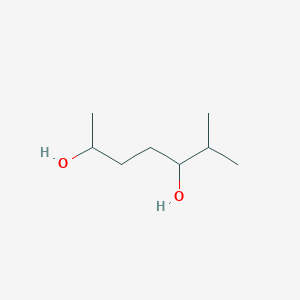
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
